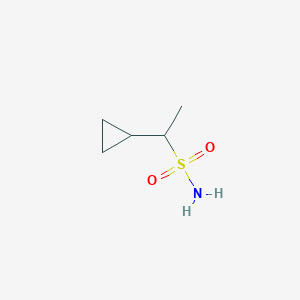

1-Cyclopropylethane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO2S |

|---|---|

Molecular Weight |

149.21 g/mol |

IUPAC Name |

1-cyclopropylethanesulfonamide |

InChI |

InChI=1S/C5H11NO2S/c1-4(5-2-3-5)9(6,7)8/h4-5H,2-3H2,1H3,(H2,6,7,8) |

InChI Key |

CXNSKBMIKJOBIN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CC1)S(=O)(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 Cyclopropylethane 1 Sulfonamide

Functional Group Transformations at the Sulfonamide Nitrogen

The sulfonamide moiety is a cornerstone of many biologically active molecules, and its reactivity allows for extensive derivatization.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the sulfonamide group in 1-Cyclopropylethane-1-sulfonamide can undergo both N-alkylation and N-acylation, providing routes to a diverse range of derivatives.

N-Alkylation: The N-alkylation of primary sulfonamides like this compound can be achieved under basic conditions. The use of a suitable base, such as potassium hydroxide, can deprotonate the sulfonamide nitrogen, forming a nucleophilic species that readily reacts with various alkylating agents. researchgate.net This one-step process offers an efficient and environmentally friendly approach to synthesizing N-alkylated sulfonamides.

N-Acylation: The N-acylation of sulfonamides is a well-established transformation that can be accomplished using various acylating agents, including carboxylic acid anhydrides and acid chlorides. researchgate.netresearchgate.net Catalysts such as bismuth(III) salts can facilitate these reactions, often under solvent-free conditions, leading to high yields of the corresponding N-acylsulfonamides. researchgate.net The reaction conditions can be mild, and the choice of acylating agent allows for the introduction of a wide array of functional groups. N-acylsulfonamides are an important class of compounds in medicinal chemistry. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), KOH, Room Temperature | N-methyl-1-cyclopropylethane-1-sulfonamide |

| N-Acylation | Acetic anhydride, Bi(OTf)₃ (cat.), Solvent-free | N-acetyl-1-cyclopropylethane-1-sulfonamide |

| N-Acylation | Benzoyl chloride, Pyridine (B92270), CH₂Cl₂, 0 °C to RT | N-benzoyl-1-cyclopropylethane-1-sulfonamide |

Interconversion with Related Sulfonyl Derivatives

The sulfonamide functional group can be interconverted with other related sulfonyl derivatives, although these transformations are less common than N-alkylation or N-acylation. For instance, under specific and often harsh conditions, the S-N bond of a sulfonamide can be cleaved. More synthetically useful is the potential to synthesize the parent sulfonamide from other sulfonyl derivatives. For example, 1-cyclopropylethanesulfonyl chloride could serve as a precursor to this compound via reaction with ammonia (B1221849).

Transformations Involving the Cyclopropyl (B3062369) Ring System

The cyclopropyl ring is a strained, three-membered ring that imparts unique chemical properties to the molecule, making it susceptible to specific types of reactions.

Ring-Opening Reactions and Subsequent Derivatization

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including hydrogenolysis and reactions with electrophiles. huji.ac.il The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the substitution pattern on the ring and the reaction conditions. For this compound, ring-opening would lead to the formation of linear alkyl sulfonamides, providing a pathway to structures that may not be readily accessible through direct synthesis.

Table 2: Potential Ring-Opening Reactions of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Hydrogenolysis | H₂, Pd/C catalyst | Pentane-3-sulfonamide and 2-methylbutane-2-sulfonamide |

| Acid-Catalyzed Opening | HBr, Heat | Bromo-substituted linear alkyl sulfonamides |

Stereochemical Aspects of Cyclopropyl Ring Transformations

The stereochemistry of reactions involving the cyclopropyl ring is a critical consideration. huji.ac.il Reactions such as Michael-initiated ring closure (MIRC) are powerful methods for the enantioselective synthesis of cyclopropanes, highlighting the importance of stereocontrol in their formation. rsc.org When the cyclopropyl ring of this compound itself undergoes transformation, the stereochemical outcome is of great interest. For instance, hydrogenolysis of substituted cyclopropanes can proceed with a high degree of stereoselectivity, often favoring suprafacial addition of hydrogen. researchgate.net The presence of the adjacent chiral center in this compound can also influence the stereochemical course of reactions at the cyclopropyl ring.

Reactivity at the α-Carbon Adjacent to the Sulfonamide Group

The α-carbon, the carbon atom directly attached to the sulfonyl group, exhibits enhanced reactivity due to the electron-withdrawing nature of the sulfonamide moiety. This allows for functionalization at this position. While specific studies on this compound are not prevalent, the reactivity of related systems, such as α-diazo-β-keto sulfonamides, demonstrates that this position is amenable to various transformations, including halogenation. ucc.ie Deprotonation of the α-proton with a strong base could generate a carbanion, which can then react with a range of electrophiles, enabling the introduction of new substituents at this position.

Chemoselectivity in Multi-Functionalized Cyclopropanesulfonamides

Chemoselectivity in multi-functionalized cyclopropanesulfonamides refers to the preferential reaction of one functional group over another within the same molecule. This is a critical consideration in the synthesis of complex molecules where multiple reactive sites are present. The reactivity of a multi-functionalized cyclopropanesulfonamide (B116046) will be governed by the nature of the functional groups, the reaction conditions, and the reagents employed.

In a molecule containing a cyclopropane ring, a sulfonamide, and other functional groups (e.g., esters, halides, alkenes), several reaction pathways may be possible. The challenge and opportunity lie in directing the reaction to a specific site.

Factors Influencing Chemoselectivity:

Nature of the Functional Groups: The inherent reactivity of each functional group plays a primary role. For instance, an ester group might be susceptible to hydrolysis under basic or acidic conditions, while a carbon-carbon double bond could undergo addition reactions.

Electronic Effects: The electron-withdrawing nature of the sulfonamide group activates the cyclopropane ring towards nucleophilic attack. Conversely, electron-donating groups on the cyclopropane ring or elsewhere in the molecule could influence the regioselectivity of ring-opening or other reactions.

Steric Hindrance: The accessibility of a functional group to the reacting species can determine the outcome of a reaction. Bulky substituents near a reactive site may hinder the approach of a reagent, favoring reaction at a less sterically encumbered site.

Reaction Conditions: Temperature, solvent, catalyst, and the nature of the reagents can all be tuned to favor a particular reaction pathway. For example, a specific catalyst might selectively activate one functional group over another.

Illustrative Examples of Chemoselective Reactions:

While direct examples for this compound are scarce, studies on related systems provide insight into potential chemoselective transformations. For instance, in the synthesis of (sulfonimidoyl)cyclopropanes, the choice of the base was found to remarkably affect the chemoselectivity between C-Cl and C-S bond cleavage in a precursor molecule. cas.cn When KHMDS was used, the desired (sulfonimidoyl)cyclopropane was the major product, whereas a different base could have altered the reaction outcome. cas.cn

Another example of chemoselectivity is seen in the ring-opening of donor-acceptor cyclopropanes. A three-component reaction involving a 2-substituted cyclopropane-1,1-dicarboxylate, a sulfonamide, and an N-(arylthio)succinimide under Sn(OTf)₂ catalysis leads specifically to a 1,3-aminochalcogenation product, demonstrating high chemoselectivity. researchgate.net

The following table outlines potential chemoselective reactions in a hypothetical multi-functionalized cyclopropanesulfonamide containing an additional ester and an alkene moiety.

| Functional Group | Potential Reaction | Reagent/Condition for Selective Reaction | Potential Competing Reactions |

| Cyclopropane Ring | Nucleophilic Ring-Opening | Strong nucleophile (e.g., organometallic reagent), Lewis acid catalysis | Reaction at other electrophilic centers |

| Sulfonamide (N-H) | N-Alkylation/N-Acylation | Base (e.g., NaH) followed by alkyl/acyl halide | Deprotonation at other acidic sites |

| Ester | Saponification | Aqueous base (e.g., NaOH) | Ring-opening if conditions are harsh |

| Alkene | Epoxidation | Peroxy acid (e.g., m-CPBA) | Oxidation of other sensitive groups |

Research Findings on Chemoselectivity:

Research on the intramolecular cross-electrophile coupling of benzylic sulfonamides to form arylcyclopropanes highlights the chemoselective nature of nickel catalysis. acs.org The reaction proceeds in the presence of other functional groups, indicating that the catalyst selectively activates the C-N bond of the sulfonamide and the C-Cl bond for the cyclization reaction. acs.org

Furthermore, studies on the synthesis of nitrile-substituted cyclopropanes using biocatalysis with engineered myoglobin (B1173299) demonstrate exceptional diastereo- and enantioselectivity, which are forms of chemoselectivity. rochester.edu This approach allows for the cyclopropanation of a wide range of olefin substrates with high precision, leaving other functional groups in the molecule untouched. rochester.edu

Mechanistic Investigations in Cyclopropanesulfonamide Chemistry

Elucidation of Reaction Mechanisms for Sulfonamide Formation Pathways

The formation of sulfonamides can be achieved through various synthetic routes, with the classic approach involving the reaction of a sulfonyl chloride with an amine. wikipedia.org For 1-cyclopropylethane-1-sulfonamide, this would entail the reaction of 1-cyclopropylethane-1-sulfonyl chloride with ammonia (B1221849) or a protected amine equivalent. A base, such as pyridine (B92270), is typically employed to neutralize the hydrochloric acid generated during the reaction. wikipedia.org

Recent advancements have introduced novel, metal-free photocatalytic methods for the functionalization of sulfonamides, which can also be envisioned for their synthesis. nih.gov These reactions often proceed through sulfonyl radical intermediates. nih.gov For instance, a primary sulfonamide can be converted into a sulfonyl radical, which can then participate in various bond-forming reactions. nih.govacs.org A telescoped reaction sequence, starting from a primary sulfonamide, can proceed through the formation of an N-sulfonylimine intermediate, followed by radical generation and functionalization to yield a more complex sulfonamide derivative. nih.gov

Another pathway involves the late-stage conversion of primary sulfonamides into other functional groups via sulfinate salt intermediates. chemrxiv.org This is achieved through an N-heterocyclic carbene (NHC)-catalyzed reaction of transiently formed N-sulfonylimines. chemrxiv.org This method's versatility could potentially be adapted for the synthesis of this compound by selecting appropriate precursors that would assemble the desired structure.

The formation of related cyclopropyl (B3062369) sulfonamides has been described in a process starting from the conversion of cyclopropane (B1198618) sulfonyl chloride with tert-butylamine, followed by a ring-closure step and subsequent deprotection. rsc.org While this specific patent details the synthesis of the parent cyclopropyl sulfonamide, analogous multi-step sequences could be designed for the synthesis of this compound, likely involving a precursor such as 1-cyclopropylethanesulfonyl chloride.

Detailed Studies on Cyclopropyl Ring Activation and Strain Release in Chemical Reactions

The reactivity of the cyclopropyl group is fundamentally linked to its inherent ring strain, which is a combination of angle strain and torsional strain. youtube.commasterorganicchemistry.com The internal C-C-C bond angles of 60° in cyclopropane deviate significantly from the ideal tetrahedral angle of 109.5°, leading to substantial angle strain. masterorganicchemistry.com Additionally, the C-H bonds on adjacent carbon atoms are in an eclipsed conformation, resulting in torsional strain. masterorganicchemistry.com This accumulated strain, calculated to be around 27.6 kcal/mol for cyclopropane, makes ring-opening reactions energetically favorable. masterorganicchemistry.com The relief of this strain serves as a powerful driving force in many chemical transformations. youtube.com

In reactions involving this compound, the activation of the cyclopropyl ring can be influenced by the substituents on the adjacent carbon. The sulfonamide group, being strongly electron-withdrawing, can affect the electronic properties of the cyclopropyl ring, potentially making it susceptible to nucleophilic attack under certain conditions. nih.gov

Strain-release-driven reactions are a key feature of cyclopropane chemistry. wikipedia.org For example, transition-metal-catalyzed cycloaddition reactions of vinylcyclopropanes proceed via cleavage of a C-C bond within the ring, driven by the release of approximately 28 kcal/mol of strain energy. rsc.org In the context of this compound, reactions that lead to the opening of the three-membered ring would be thermodynamically favored due to this strain release. youtube.com The specific bond that cleaves and the subsequent reaction pathway would be dictated by the reaction conditions, catalysts, and the nature of other reacting species.

Catalytic Cycles and Ligand Effects in Transition Metal-Mediated Transformations

Transition metal catalysis has become an indispensable tool for the functionalization of otherwise unreactive C-H bonds and for cross-coupling reactions. nih.govyoutube.com For a molecule like this compound, transition metal-catalyzed reactions could enable a variety of transformations, either at the sulfonamide moiety, the ethyl group, or the cyclopropyl ring itself.

A general catalytic cycle for a palladium-catalyzed C-H functionalization often involves a C-H activation step to form an organometallic intermediate. youtube.com In the case of this compound, a directing group might be necessary to achieve site-selectivity. rsc.orgnih.gov The sulfonamide group itself, or a derivative, could potentially act as a directing group to guide the metal catalyst to a specific C-H bond. The cycle would then proceed through steps like migratory insertion or reaction with a coupling partner, followed by reductive elimination to release the functionalized product and regenerate the active catalyst. youtube.com

Palladium-catalyzed cross-coupling reactions are also highly relevant. For example, the Suzuki-Miyaura coupling has been used for the synthesis of functionalized cyclopropylthiophenes from bromothiophenes and cyclopropylboronic acid. mdpi.com A hypothetical cross-coupling of a halogenated precursor to this compound would follow a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Ligand Effects: The choice of ligand coordinated to the metal center is crucial as it profoundly influences the catalyst's reactivity, stability, and selectivity. scite.ai In palladium-catalyzed reactions, bulky and electron-rich phosphine (B1218219) ligands, such as tBu3P, have been shown to favor ring-opening of aminocyclopropane substrates. rsc.org Conversely, less bulky phosphoramidite (B1245037) ligands can promote C-H arylation while keeping the cyclopropane ring intact. rsc.org The table below illustrates the impact of different ligands on the outcome of a palladium-catalyzed reaction of an aminocyclopropane, highlighting the delicate balance required to control the reaction pathway.

| Entry | Ligand | Product Ratio (Ring-Intact : Ring-Opened) | Reference |

|---|---|---|---|

| 1 | tBu3P | Almost Exclusively Ring-Opened | rsc.org |

| 2 | PCy3 | Favors Ring-Intact | rsc.org |

| 3 | Taddol-based Phosphoramidite (L2) | Favors Ring-Intact | rsc.org |

| 4 | Bulky Phosphoramidite (L3) | Favors Ring-Intact | rsc.org |

Similarly, in the Suzuki-Miyaura coupling for synthesizing cyclopropylthiophenes, the combination of palladium(II) acetate (B1210297) with a bulky, electron-rich ligand like cataCXium A resulted in a significantly higher yield compared to using a standard ligand like dppf. mdpi.com For any transition metal-mediated transformation of this compound, careful selection of the ligand would be paramount to achieving the desired outcome, whether it be functionalization with retention of the cyclopropyl ring or a designed ring-opening transformation.

Kinetic and Thermodynamic Analysis of Sulfonamide Functionalization Reactions

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Thermodynamic Analysis: The thermodynamics of reactions involving sulfonamides can be studied through experimental methods and computational modeling. nih.govresearchgate.net Key thermodynamic properties such as the enthalpy of formation (ΔHf) and Gibbs free energy of formation (ΔGf) provide insight into the stability of molecules and the feasibility of reactions. researchgate.net For instance, a higher HOMO-LUMO energy gap in a sulfonamide molecule indicates high kinetic stability and low chemical reactivity. nih.gov The sublimation thermodynamics of various sulfonamides have been investigated, allowing for the prediction of these parameters from more easily measured properties like melting points. nih.gov These studies provide a framework for estimating the thermodynamic landscape of reactions involving this compound.

The table below presents thermodynamic data for representative sulfonamide compounds, illustrating the range of values for enthalpy and Gibbs free energy of formation. Such data, often derived from computational studies, are crucial for predicting the spontaneity of potential reactions.

| Compound | Enthalpy of Formation (ΔHf / kJ mol-1) | Gibbs Free Energy (ΔGf / kJ mol-1) | Reference |

|---|---|---|---|

| Sulfanilamide | -435.1 | -230.9 | researchgate.net |

| Sulfacetamide | -644.3 | -407.9 | researchgate.net |

| Sulfadiazine | -312.5 | -66.5 | researchgate.net |

| Sulfamethoxazole | -543.9 | -303.3 | researchgate.net |

Kinetic Analysis: Kinetic studies provide information about reaction rates and mechanisms. For the functionalization of sulfonamides, determining the empirical rate law can elucidate the rate-determining step of the reaction. acs.org For example, in a platinum-catalyzed hydroamination, the rate law was found to be rate = k[Pt][sulfonamide], suggesting that the attack of the sulfonamide on the platinum-coordinated olefin is the rate-determining step. acs.org In an NHC-catalyzed reaction involving imines generated from sulfonamides, density functional theory (DFT) studies revealed that the rate-determining step is the addition of the NHC to the imine. acs.org

For a potential functionalization of this compound, a kinetic analysis would involve systematically varying the concentrations of the reactants and catalyst to determine the reaction order with respect to each component. This would lead to a proposed mechanism that could be further interrogated through computational studies and isotope labeling experiments.

Theoretical and Computational Studies of 1 Cyclopropylethane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic landscape of 1-cyclopropylethane-1-sulfonamide. These methods, particularly Density Functional Theory (DFT), provide a detailed picture of the molecule's orbitals and charge distribution.

Molecular Orbital Analysis and Frontier Molecular Orbital Theory

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

In sulfonamides, the HOMO is typically localized on the nitrogen and oxygen atoms of the sulfonamide group, as well as any aromatic rings if present. For this compound, it is anticipated that the HOMO would have significant contributions from the nitrogen atom of the sulfonamide group and the strained C-C bonds of the cyclopropyl (B3062369) ring. The LUMO is generally associated with the sulfonyl group, which can act as an electron-accepting region.

Table 1: Representative Frontier Molecular Orbital Energies for a Sulfonamide Moiety

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Electron-donating region, likely involving the nitrogen atom and cyclopropyl ring. |

| LUMO | -1.2 | Electron-accepting region, centered on the sulfonyl group. |

| HOMO-LUMO Gap | 6.3 | Indicates high kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for similar sulfonamide structures.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound governs its intermolecular interactions and reactive sites. The electronegative oxygen and nitrogen atoms of the sulfonamide group create a significant dipole moment.

An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide, indicating their nucleophilic character. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms of the amine and the ethyl group, highlighting their electrophilic nature. The cyclopropyl group would likely exhibit a region of intermediate potential.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of this compound is not rigid. Rotation around the C-S and S-N single bonds allows for various conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum on the potential energy surface) and the energy barriers between different conformations.

Spectroscopic Feature Prediction and Interpretation

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, such as vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts.

Calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific peaks to the corresponding molecular motions. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the S=O bonds, the S-N stretching, N-H stretching, and various C-H stretching and bending modes from the ethyl and cyclopropyl groups.

Similarly, NMR chemical shifts for ¹H and ¹³C can be calculated and compared to experimental data to aid in structure elucidation. The protons on the cyclopropyl ring would be expected to have characteristic upfield shifts due to the ring's unique electronic structure.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound

| Spectroscopic Data | Predicted Value | Assignment |

| IR Frequencies (cm⁻¹) | ||

| ~3300 | N-H stretch | |

| ~1350 | Asymmetric SO₂ stretch | |

| ~1160 | Symmetric SO₂ stretch | |

| ~900 | S-N stretch | |

| ¹H NMR Chemical Shifts (ppm) | ||

| 0.2-0.8 | Cyclopropyl protons | |

| 1.2-1.5 | Ethyl -CH₃ protons | |

| 2.8-3.2 | Ethyl -CH- protons | |

| 5.0-6.0 | -SO₂NH- proton | |

| ¹³C NMR Chemical Shifts (ppm) | ||

| 5-15 | Cyclopropyl carbons | |

| 10-20 | Ethyl -CH₃ carbon | |

| 40-50 | Ethyl -CH- carbon |

Note: These are representative values based on computational studies of molecules with similar functional groups.

Strain Energy Quantification of the Cyclopropyl Moiety and its Influence on Reactivity

The cyclopropyl group is characterized by significant ring strain, estimated to be around 27.5 kcal/mol. researchgate.net This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal tetrahedral angle (109.5°) and from torsional strain due to the eclipsing of C-H bonds.

This inherent strain energy has a profound impact on the reactivity of this compound. The C-C bonds of the cyclopropyl ring have a higher p-character than typical alkanes, making them susceptible to reactions that involve ring-opening. This can lead to unique reaction pathways not observed in analogous compounds lacking the cyclopropyl moiety. Computational studies can quantify this strain energy and model how it influences the activation barriers of potential reactions. The release of this ring strain can act as a thermodynamic driving force for certain chemical transformations.

In Silico Studies of Reaction Pathways and Transition States

In silico studies are invaluable for elucidating the mechanisms of chemical reactions by mapping out the entire reaction pathway, including reactants, products, intermediates, and transition states. For this compound, such studies could investigate various potential reactions, such as those involving the sulfonamide group (e.g., N-alkylation, N-arylation) or the cyclopropyl ring (e.g., ring-opening reactions).

By calculating the energies of the transition states, computational chemists can predict the activation energy and, consequently, the rate of a reaction. This information is crucial for understanding the factors that control the reactivity and for designing new synthetic routes. For instance, modeling the transition state for a nucleophilic attack on the sulfur atom could provide insights into the reactivity of the sulfonamide group. Similarly, studying the transition states for reactions involving the cyclopropyl ring could reveal how the strain is released during a chemical transformation. These computational approaches provide a molecular-level understanding of the reaction dynamics that is often difficult to obtain through experimental means alone.

Applications of 1 Cyclopropylethane 1 Sulfonamide in Chemical Sciences Excluding Biological/medical

Role as a Versatile Building Block in Complex Organic Synthesis

The cyclopropyl (B3062369) group is a highly valuable motif in synthetic chemistry, prized for the unique three-dimensional shape and conformational rigidity it imparts to molecules. nih.gov The presence of this strained ring, combined with the synthetically adaptable sulfonamide group, makes 1-cyclopropylethane-1-sulfonamide and its analogs versatile building blocks. google.comgoogle.com Organic building blocks are fundamental molecular units that serve as the foundation for constructing more complex compounds, including polymers, agrochemicals, and other functional materials. hilarispublisher.com

The sulfonamide moiety (R-SO₂NR'R") is a relatively unreactive and rigid functional group, which makes it a stable component during multi-step syntheses. wikipedia.org It can be viewed as a bioisostere for an amide group, offering similar geometry but with different electronic and hydrogen-bonding properties. rsc.org The cyclopropane (B1198618) ring itself is found in a wide array of natural products and its inclusion in synthetic targets is often a key strategy. rsc.orgmarquette.edu The synthesis of complex molecules often relies on the creative use of such building blocks to achieve desired structures and properties. goettingen-research-online.deresearchgate.net For instance, strategies have been developed for the divergent synthesis of a wide variety of cyclopropane-containing compounds from a single, bifunctional precursor, highlighting the utility of this chemical class. nih.gov

Table 1: Key Features of this compound as a Building Block

| Feature | Description | Significance in Synthesis |

| Cyclopropyl Ring | A three-membered carbocyclic ring characterized by high strain and unique bonding. wikipedia.org | Imparts conformational rigidity, specific stereochemistry, and metabolic stability to target molecules. nih.gov |

| Sulfonamide Group | A stable functional group (R-SO₂-NR₂) with defined geometry and hydrogen bonding capabilities. wikipedia.org | Acts as a reliable synthetic handle for further functionalization and can serve as a stable isostere for amide bonds. rsc.org |

| Combined Structure | The juxtaposition of the cyclopropyl and sulfonamide moieties. | Offers a unique scaffold for creating diverse molecular architectures with applications in various chemical fields. google.com |

Applications in Materials Science

Modulation of Physical and Supramolecular Properties (e.g., gelation)

The sulfonamide group is a key player in supramolecular chemistry due to its ability to form strong hydrogen bonds. This property can be harnessed to direct the self-assembly of molecules into well-ordered, three-dimensional networks, leading to the formation of materials like supramolecular gels. rsc.orgresearchgate.net These gels are formed by low-molecular-weight gelators (LMWGs) that create a scaffold capable of immobilizing a solvent. irb.hr

Research on isosteres has shown that replacing an amide group with a sulfonamide in a known gelator molecule can significantly alter and often improve the material's properties. rsc.org For example, a sulfonamide-containing gelator was found to form gels at lower concentrations and with higher thermal and mechanical stability compared to its amide and triazole counterparts. rsc.orgresearchgate.net The sulfonamide's tetrahedral geometry and hydrogen-bonding capability can lead to different packing arrangements and network morphologies. acs.org This modulation of supramolecular interactions allows for the fine-tuning of a material's physical characteristics, such as its stiffness, gel-to-sol transition temperature, and its ability to release embedded molecules. rsc.orgresearchgate.net The presence of a pyridyl-N-oxide moiety, which also engages in hydrogen bonding, has been shown to be another crucial factor for supramolecular gelation. mdpi.com While not specific to this compound, these principles demonstrate its potential as a scaffold for designing new LMWGs for advanced functional materials.

Precursors for Polymer Synthesis and Advanced Materials

The unique structure of this compound makes it a candidate as a monomer or a modifying agent for the synthesis of specialty polymers and advanced materials. Polymers containing sulfonamide groups are noted for their unique properties, such as pH sensitivity, which arises from the ionization of the SO₂NH group. taylorfrancis.comresearchgate.net This responsiveness allows for the creation of "smart" materials that change their properties in response to environmental stimuli. researchgate.net

Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been used to create well-defined polymer architectures that incorporate primary sulfonamide groups. rsc.org These techniques open the door to a new generation of functional polymers, such as block copolymers with specific targeting properties. rsc.org Furthermore, the incorporation of cyclopropane groups into polymer backbones, such as through the cyclopropanation of polybutadiene, has been shown to substantially alter the polymer's properties, including its viscosity, glass-transition temperature, and thermal stability. researchgate.net The polymerization of cyclopropane itself has also been an area of study. acs.org Therefore, this compound could serve as a precursor to polymers that combine the stability and rigidity of the cyclopropyl group with the functional responsiveness of the sulfonamide moiety, leading to advanced materials for various technological applications. taylorfrancis.comresearchgate.net

Utilization in Agrochemistry and Plant Science (e.g., as plant growth regulators)

The sulfonamide functional group is a well-established scaffold in agrochemicals, appearing in commercial fungicides, herbicides, and insecticides. nih.govresearchgate.net Similarly, the cyclopropane ring is a structural feature in a variety of biologically active compounds, including natural products with herbicidal properties and synthetic plant growth regulators. researchgate.netunl.pt

A key mechanism for some plant growth regulators is the inhibition of gibberellin biosynthesis, a plant hormone that controls processes like stem elongation. nih.gov The compound 1-amino-1-cyclopropanecarboxylic acid (ACC) is the natural precursor to ethylene, a phytohormone that regulates many aspects of plant growth, including germination, senescence, and fruit ripening. researchgate.netunl.pt Synthetic derivatives of cyclopropane have been explored as potential new tools in chemical biology to identify molecular targets for herbicides or plant growth regulators. nih.gov Given that both the sulfonamide and cyclopropane moieties are present in known agrochemicals, this compound represents a logical starting point for the design and synthesis of new candidates for plant science applications. nih.govunl.pt

Table 2: Examples of Moieties in Agrochemicals

| Functional Group/Moiety | Role in Agrochemistry | Example Compounds/Classes |

| Sulfonamide | Found in a variety of commercial pesticides. nih.gov | Herbicides (e.g., Asulam, Oryzalin), Fungicides (e.g., Cyazofamid, Amisulbrom). nih.govresearchgate.netgoogle.com |

| Cyclopropane | Present in natural and synthetic plant growth regulators and herbicides. researchgate.netunl.pt | 1-Amino-1-cyclopropanecarboxylic acid (ACC) (ethylene precursor), various synthetic derivatives. unl.pt |

Design and Synthesis of Chemical Probes for Non-Biological Systems

Chemical probes are small molecules designed to study and manipulate chemical or biological systems. The unique structure of this compound provides a stable and functionalizable scaffold for the development of such probes for non-biological applications, for instance, in materials science or environmental analysis.

The design of a chemical probe often involves incorporating a reporter group (e.g., a fluorophore) or a reactive handle for attachment to other molecules. The sulfonamide group is well-suited for this, as it can be readily modified. nih.gov For example, dansyl chloride, a sulfonamide derivative, is a classic fluorescent probe. The synthesis of sulfonamides can be achieved by coupling amines with sulfonyl chlorides, a versatile reaction that allows for the strategic placement of substituents to impart specific properties. nih.gov Advanced techniques like photosensitized nickel catalysis have further expanded the methods for synthesizing diverse sulfonamides. princeton.edu The cyclopropyl ring provides a rigid, three-dimensional core that can orient functional groups in a well-defined spatial arrangement, a desirable feature for probes designed for specific recognition or interaction. nih.gov Such probes could be used, for example, to detect metal ions or to monitor polymerization processes in situ.

Ligand Development for Catalysis and Coordination Chemistry

In coordination chemistry, a ligand is a molecule or ion that binds to a central metal atom to form a coordination complex, which can function as a catalyst. utexas.edulibretexts.org The sulfonamide group, with its nitrogen and oxygen atoms possessing lone pairs of electrons, can act as a binding site for metal ions. nih.govacs.org

Researchers have successfully developed sulfonamide-based ligands for a variety of catalytic applications, including chromium-mediated asymmetric allylations and dirhodium-catalyzed cyclopropanation reactions. acs.orgnih.gov The tetrahedral geometry of the sulfonamide moiety can lead to unusual coordination modes, sometimes resulting in catalysts with exceptionally high reactivity because of open axial coordination sites. acs.org Furthermore, ligands incorporating cyclopropyl groups have been synthesized and studied, noting that the group's steric and electronic properties can influence the resulting metal complex. acs.org The combination of the sulfonamide's coordinating ability with the cyclopropyl group's unique profile in this compound suggests its potential as a precursor for a new class of ligands. These ligands could offer novel reactivity and selectivity in catalytic processes such as polymerization or asymmetric synthesis. acs.orgacs.org

Future Directions and Emerging Research Avenues for 1 Cyclopropylethane 1 Sulfonamide

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally friendly and efficient synthetic routes is a cornerstone of modern chemistry. For 1-Cyclopropylethane-1-sulfonamide, future research is likely to focus on developing greener and more atom-economical synthetic strategies.

Current methods for synthesizing sulfonamides often rely on the reaction of sulfonyl chlorides with amines, which can generate stoichiometric amounts of acidic byproducts. wikipedia.orgnih.gov Green chemistry initiatives aim to replace hazardous reagents and solvents. sci-hub.seresearchgate.net Future methodologies could explore:

Catalytic Approaches: The development of metal- or organo-catalyzed reactions for the direct C-H sulfamidation of cyclopropylethane could provide a more direct and efficient route, minimizing waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. researchgate.net Implementing flow processes for the synthesis of this compound could lead to higher yields and purity.

Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, are emerging as a sustainable alternative for the synthesis of sulfonamides. rsc.org This approach reduces solvent waste and can lead to the discovery of novel reaction pathways.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer highly selective and sustainable methods for the synthesis of chiral derivatives of this compound.

A comparative overview of potential synthetic strategies is presented in Table 7.1.

Table 7.1: Comparison of Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Potential Challenges |

| Conventional Synthesis | Established and well-understood reaction mechanisms. | Use of hazardous reagents (e.g., sulfonyl chlorides), solvent waste, and generation of byproducts. wikipedia.orgnih.gov |

| Catalytic C-H Sulfamidation | High atom economy, reduced number of synthetic steps. | Catalyst development, selectivity, and functional group tolerance. |

| Flow Chemistry | Improved safety, scalability, precise reaction control, and potential for higher yields. researchgate.net | Initial setup costs and optimization of flow parameters. |

| Mechanochemistry | Reduced or no solvent usage, potential for novel reactivity, and energy efficiency. rsc.org | Scalability and monitoring of reaction progress. |

| Biocatalysis | High stereoselectivity, mild reaction conditions, and environmentally benign. | Enzyme stability, substrate scope, and cost of enzymes. |

Exploration of Unprecedented Chemical Transformations and Reactivity

The strained cyclopropyl (B3062369) ring in this compound is a key structural feature that could be exploited for novel chemical transformations. The reactivity of cyclopropane (B1198618) rings can be influenced by adjacent functional groups. acs.orgthieme-connect.com

Future research could investigate:

Ring-Opening Reactions: The cyclopropyl group can undergo ring-opening reactions under various conditions (e.g., with electrophiles, nucleophiles, or radical initiators) to generate diverse linear structures. thieme-connect.comacs.orgyoutube.comacs.org The presence of the sulfonamide group could modulate the regioselectivity and stereoselectivity of these reactions.

Cycloaddition Reactions: The cyclopropyl ring can participate in cycloaddition reactions, serving as a three-carbon building block for the synthesis of more complex cyclic systems.

Photochemical and Electrochemical Reactions: The unique electronic properties of the cyclopropyl group might enable novel photochemical or electrochemical transformations, leading to the formation of unique molecular architectures.

Directed C-H Functionalization: The sulfonamide group could act as a directing group to facilitate the selective functionalization of the C-H bonds on the cyclopropyl or ethyl moieties, allowing for late-stage modification of the molecule.

Potential transformations and the resulting structural motifs are outlined in Table 7.2.

Table 7.2: Potential Chemical Transformations of this compound

| Transformation | Potential Reagents/Conditions | Resulting Structural Motifs |

| Ring-Opening | Lewis acids, electrophiles, nucleophiles, radical initiators. thieme-connect.comacs.orgyoutube.comacs.org | Functionalized alkyl sulfonamides, gamma-substituted sulfonamides. |

| Cycloaddition | Dienes, dipolarophiles. | Novel carbocyclic and heterocyclic scaffolds. |

| Photochemical Activation | UV light, photosensitizers. | Isomeric structures, rearranged products. |

| Electrochemical Synthesis | Anodic or cathodic conditions. | Oxidized or reduced derivatives. |

| Directed C-H Functionalization | Transition metal catalysts. | Site-selectively functionalized analogues. |

Advanced Computational Design and Prediction of Novel Analogues

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.govnih.govsemanticscholar.org For this compound, computational approaches can guide the design of new analogues with tailored properties.

Future research in this area could involve:

Quantitative Structure-Activity Relationship (QSAR) Studies: If a biological activity is identified, 3D-QSAR models like CoMFA and CoMSIA can be developed to understand the structural requirements for activity and to design more potent compounds. nih.gov

Molecular Docking: This technique can be used to predict the binding modes of this compound and its analogues to biological targets, such as enzymes or receptors. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and the stability of its interactions with target proteins. nih.gov

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.gov

Table 7.3: Application of Computational Methods in the Design of this compound Analogues

| Computational Method | Application | Predicted Outcome |

| 3D-QSAR (CoMFA, CoMSIA) | Elucidate structure-activity relationships. nih.gov | Design of analogues with enhanced biological activity. |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.govrsc.org | Identification of potential protein targets and optimization of interactions. |

| Molecular Dynamics Simulations | Analyze conformational flexibility and binding stability. nih.gov | Understanding the dynamic behavior of the molecule in a biological environment. |

| ADMET Prediction | Assess drug-likeness and potential toxicity. nih.gov | Selection of candidates with favorable pharmacokinetic and safety profiles. |

Integration in Supramolecular Assembly and Advanced Functional Materials

The sulfonamide group is known to participate in hydrogen bonding, which can be exploited for the construction of supramolecular assemblies. nih.gov The unique shape and electronic properties of the cyclopropyl group could also contribute to novel packing arrangements in the solid state.

Emerging research could focus on:

Crystal Engineering: Systematically studying the crystallization of this compound and its derivatives to create new crystalline forms (polymorphs, co-crystals) with desired physical properties.

Self-Assembling Monolayers (SAMs): Investigating the ability of this compound to form ordered monolayers on surfaces, which could have applications in electronics or sensor technology.

Functional Polymers and Gels: Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to the development of new materials with interesting thermal, mechanical, or responsive properties. Research into sultams, which are cyclic sulfonamides, has shown their potential in organic electronics. wikipedia.org

High-Throughput Screening for Non-Conventional Chemical Applications

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a wide range of activities. rsc.orgnih.govscilit.com While traditionally used in drug discovery, HTS can also be employed to uncover non-conventional applications for molecules like this compound.

Future screening campaigns could explore its potential as:

Agrochemicals: Screening for herbicidal, insecticidal, or fungicidal activity. Sulfonamides are known to have herbicidal properties. icm.edu.pl

Catalysts: Evaluating the ability of the compound or its metal complexes to catalyze organic reactions.

Corrosion Inhibitors: Testing its efficacy in preventing the corrosion of metals.

Molecular Probes: Assessing its potential as a fluorescent probe for detecting specific ions or molecules.

The process of HTS involves several key stages, from assay development to hit validation, as summarized in Table 7.4.

Table 7.4: Stages of High-Throughput Screening for Novel Applications

| Stage | Description | Key Considerations |

| Assay Development | Designing a robust and sensitive assay to measure the desired activity. | Miniaturization, automation compatibility, and low false-positive/negative rates. medcraveonline.com |

| Primary Screening | Rapidly testing a large library of compounds at a single concentration. | Use of robotics and automated data acquisition. scilit.com |

| Hit Confirmation and Validation | Re-testing initial hits to confirm activity and rule out artifacts. | Use of label-free detection methods to avoid fluorescence interference. nih.gov |

| Dose-Response Analysis | Determining the potency and efficacy of confirmed hits. | Generation of concentration-response curves. |

| Secondary Assays | Further characterizing the mechanism of action and selectivity of promising hits. | Orthogonal assays and counter-screens. |

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications across various fields of chemistry and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.